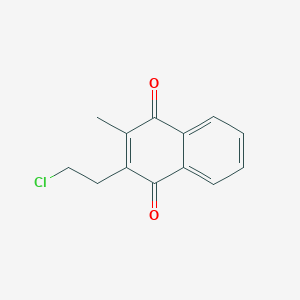
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring substituted with a chloroethyl group and a methyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione typically involves the chlorination of a naphthoquinone precursor. One common method is the reaction of 3-methylnaphthalene-1,4-dione with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted naphthoquinone derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
科学的研究の応用
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential anticancer agent. Additionally, the compound can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects.
類似化合物との比較
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent (mustard gas).
2-Chloroethyl methyl ether: Used as an intermediate in organic synthesis.
Bis(2-chloroethyl)amine: Utilized in the synthesis of pharmaceuticals and as a chemical warfare agent.
Uniqueness
2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is unique due to its naphthoquinone structure, which imparts distinct biological activities compared to other chloroethyl compounds. Its ability to alkylate DNA and generate ROS makes it a promising candidate for anticancer research, distinguishing it from other similar compounds that may not possess these properties.
特性
CAS番号 |
114521-71-0 |
|---|---|
分子式 |
C13H11ClO2 |
分子量 |
234.68 g/mol |
IUPAC名 |
2-(2-chloroethyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2/c1-8-9(6-7-14)13(16)11-5-3-2-4-10(11)12(8)15/h2-5H,6-7H2,1H3 |
InChIキー |
JIBRUOUEIIXOCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)










